

Spectroscopic Analysis of 3-(4-Methoxyphenoxy)propanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-Methoxyphenoxy)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(4-Methoxyphenoxy)propanoic acid** (CAS No. 20811-60-3). The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This guide is intended to be a valuable resource for researchers and professionals involved in the characterization and development of chemical entities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-(4-Methoxyphenoxy)propanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (450 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.78	m	4H	Ar-H
4.18	t	2H	OCH ₂
3.70	s	3H	OCH ₃
2.78	t	2H	CH ₂ COOH

¹³C NMR (112.5 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Assignment
177.386	COOH
154.302	CH ₂ OC
152.723	CH ₃ OC
115.984	CH ₂ OCCH
114.855	CH ₃ OCCH
64.088	OCH ₂
55.925	OCH ₃
34.703	CH ₂ COOH

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Functional Group Assignment
2500-3300	O-H stretch (Carboxylic Acid)
2950-3050	C-H stretch (Aromatic)
2850-2960	C-H stretch (Aliphatic)
1700-1725	C=O stretch (Carboxylic Acid)
1500-1600	C=C stretch (Aromatic)
1230-1270	C-O stretch (Aryl Ether)
1020-1050	C-O stretch (Alkyl Ether)

Mass Spectrometry (MS) (Predicted)

m/z	Ion
196.07	[M] ⁺ (Molecular Ion)
151.04	[M - COOH] ⁺
137.06	[M - CH ₂ CH ₂ COOH] ⁺
123.04	[C ₇ H ₇ O ₂] ⁺
108.06	[C ₆ H ₅ O ₂] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-(4-Methoxyphenoxy)propanoic acid** was prepared by dissolving the sample in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 450 MHz and 112.5 MHz spectrometer, respectively. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

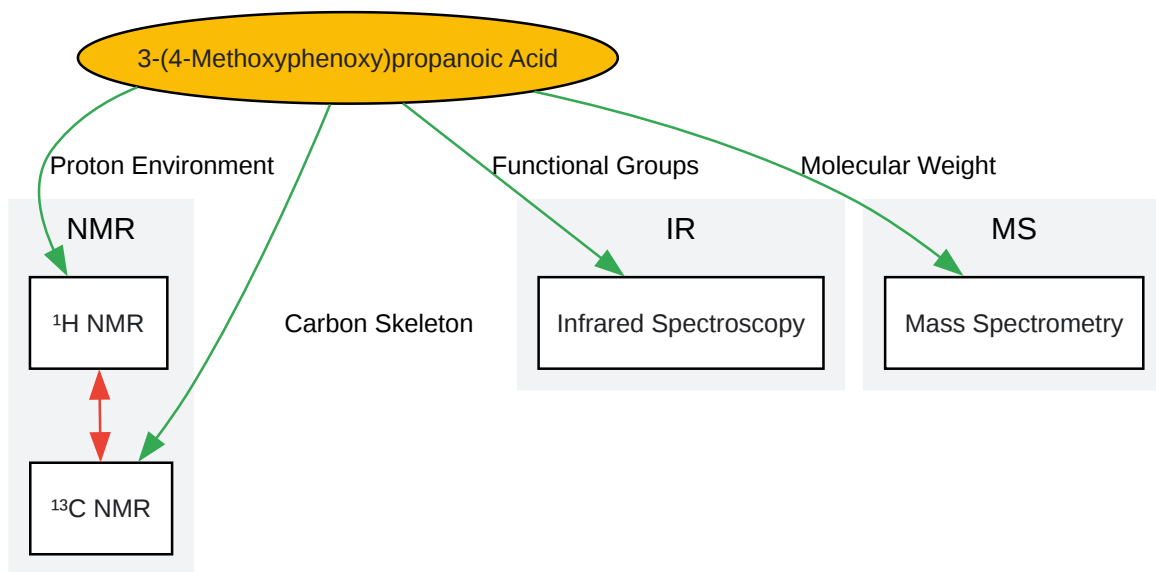
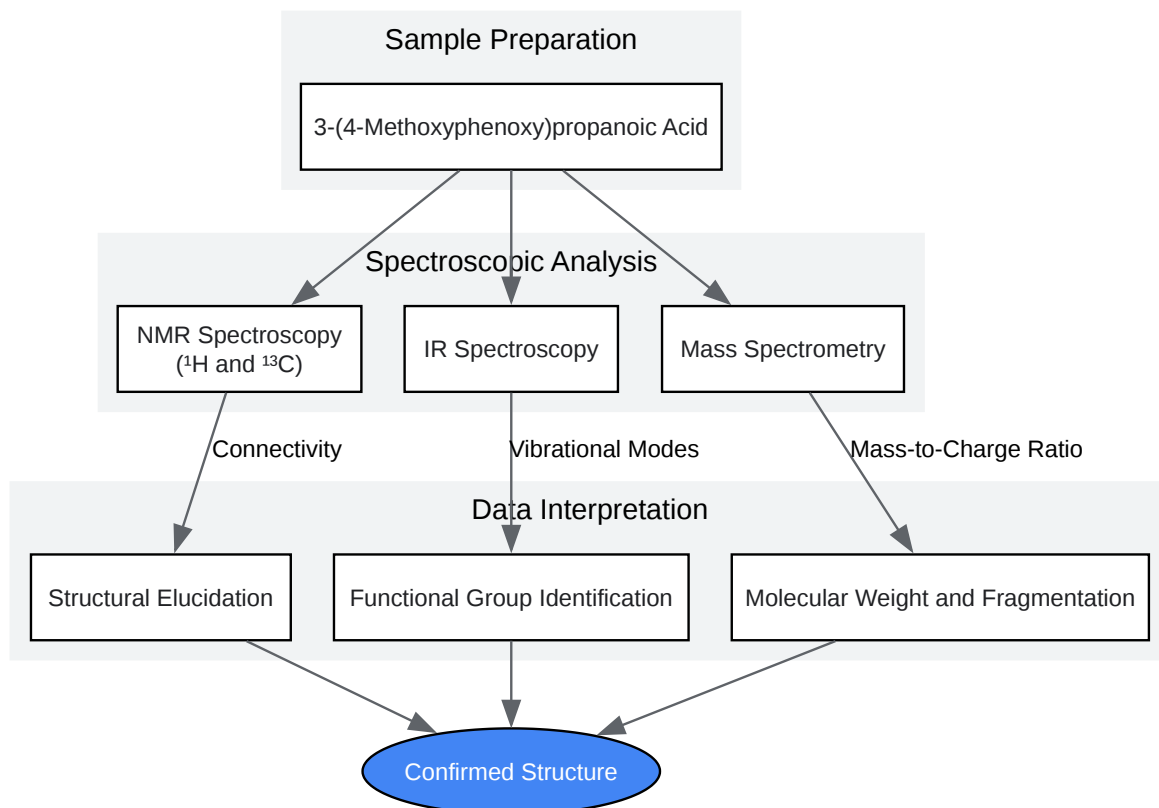
The infrared spectrum of solid **3-(4-Methoxyphenoxy)propanoic acid** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral analysis can be performed using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis.



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References

- 1. 3-(4-METHOXYPHENOXY)PROPANOIC ACID | 20811-60-3 [chemicalbook.com]
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